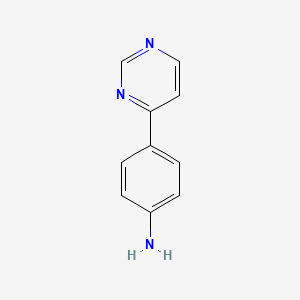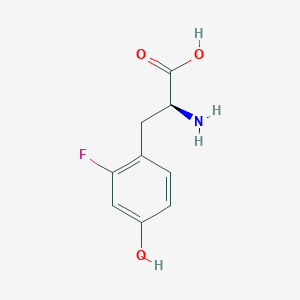
Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate, also known as E-3-(4-piperidinyl)-1H-indole-2-carboxylate or E-3-PIC, is a synthetic derivative of indole-2-carboxylic acid. It is an important building block in the synthesis of many organic compounds and is used in a variety of scientific research applications. This compound has been studied extensively for its potential medicinal properties, as well as its biochemical and physiological effects.
作用機序
The mechanism of action of Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylatePIC is not completely understood, however it is believed to act as a ligand for various proteins and enzymes. It is thought to bind to the active sites of these proteins and enzymes, and modify their function. It is also believed to interact with other molecules, such as DNA and RNA, and affect their structure and function.
Biochemical and Physiological Effects
Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylatePIC has been studied extensively for its potential medicinal properties, as well as its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have the potential to reduce the risk of certain cancers and to have immunomodulatory effects. In addition, it has been shown to have neuroprotective effects and to be an effective inhibitor of certain enzymes.
実験室実験の利点と制限
Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylatePIC has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be stored for long periods of time without degradation. It is also relatively non-toxic, making it safe to use in lab experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions. It is also not very stable in the presence of light and oxygen, and can easily degrade in these conditions.
将来の方向性
The potential applications of Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylatePIC are vast, and there are many potential future directions for research. One potential direction is to explore its potential medicinal properties, such as its ability to reduce the risk of certain cancers and to have immunomodulatory effects. Another potential direction is to explore its potential therapeutic applications, such as its ability to act as a ligand for various proteins and enzymes. Additionally, further research could be done to explore its potential biochemical and physiological effects, as well as its ability to interact with other molecules such as DNA and RNA. Finally, further research could be done to explore its potential applications in organic synthesis, as a building block for the synthesis of other organic compounds.
合成法
Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylatePIC can be synthesized by a variety of methods, however the most common method is the reaction of indole-2-carboxylic acid with piperidine in the presence of an acid catalyst. This reaction produces ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate as the major product. Other methods of synthesis include the reaction of indole-2-carboxylic acid with piperidine and a base catalyst, or the reaction of indole-2-carboxylic acid with ethyl bromide and a base catalyst.
科学的研究の応用
Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylatePIC has a wide range of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. It has been studied for its potential medicinal properties, and its ability to act as a ligand for various proteins. It has also been used in organic synthesis as a building block for the synthesis of many other organic compounds. In biochemistry, it has been used to study the structure and function of various enzymes and proteins, as well as its effects on biochemical and physiological processes.
特性
IUPAC Name |
ethyl 3-piperidin-4-yl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-16(19)15-14(11-7-9-17-10-8-11)12-5-3-4-6-13(12)18-15/h3-6,11,17-18H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMCGZQHMKYQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)












